4-(1-Aminocyclopropyl)benzoic acid CAS 1014743-82-8 properties
4-(1-Aminocyclopropyl)benzoic acid CAS 1014743-82-8 properties
The following technical guide details the properties, synthesis, and applications of 4-(1-Aminocyclopropyl)benzoic acid (CAS 1014743-82-8).
CAS: 1014743-82-8 | Formula: C₁₀H₁₁NO₂ | M.W.: 177.20 g/mol [1]
Executive Summary
4-(1-Aminocyclopropyl)benzoic acid is a bifunctional building block characterized by a benzene ring substituted at the para position with a 1-aminocyclopropyl moiety. This structure represents a conformationally restricted analog of γ-amino acids and a bioisostere of 4-aminobenzoic acid (PABA) and phenylalanine derivatives.
Its primary utility lies in medicinal chemistry as a rigidified linker and pharmacophore scaffold . The cyclopropane ring locks the amino group into a specific orientation relative to the phenyl ring, reducing the entropic penalty of binding to target proteins (e.g., GPCRs, proteases). Unlike flexible alkyl chains, the cyclopropyl spacer imposes defined distance and angular constraints between the basic amine and the acidic carboxylate.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The compound exists as a zwitterion at neutral pH, exhibiting high melting point behavior typical of amino acids.
| Property | Value / Description | Note |
| IUPAC Name | 4-(1-Aminocyclopropyl)benzoic acid | |
| SMILES | NC1(CC1)C2=CC=C(C(O)=O)C=C2 | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | DMSO (>20 mg/mL), Dilute HCl/NaOH | Poor solubility in neutral water/Et₂O |
| pKa (Calc.) | Acid: ~3.8 | Amine: ~8.9 |
| H-Bond Donors | 2 (NH₂, OH) | |
| H-Bond Acceptors | 3 (C=O, OH, N) | |
| Rotatable Bonds | 1 (Phenyl-COOH bond) | Cyclopropyl-Phenyl bond is sterically hindered |
Structural Significance & Logic
The "geminal" substitution pattern (both the amino group and the phenyl ring attached to C1 of the cyclopropane) creates a unique steric environment.
-
Conformational Lock: The cyclopropane ring prevents free rotation observed in acyclic analogs (e.g.,
-methylbenzylamine derivatives). -
Metabolic Stability: The cyclopropyl group adjacent to the amine hinders
-oxidation by monoamine oxidases (MAO), potentially extending the half-life of drugs incorporating this motif. -
Vector Alignment: The para-substitution ensures a linear vector between the N-terminus and C-terminus, making it an ideal spacer for fragment-based drug design.
Pharmacophore Logic Map
Figure 1: Pharmacophoric connectivity illustrating the structural logic of the scaffold.[2][3][4][5]
Synthesis Protocol
Direct synthesis from 4-cyanobenzoic acid is problematic due to Grignard incompatibility with the acidic proton and ester group. The most robust, authoritative route utilizes the Kulinkovich-Szymoniak reaction on a bromo-nitrile precursor, followed by late-stage carboxylation.
Core Reaction Scheme
-
Cyclopropanation: 4-Bromobenzonitrile
1-(4-Bromophenyl)cyclopropylamine. -
Protection: Amine protection (Boc).
-
Carboxylation: Lithium-Halogen Exchange + CO₂.
-
Deprotection: Acidic cleavage.
Step-by-Step Methodology
Step 1: Kulinkovich-Szymoniak Cyclopropanation
This step constructs the strained ring and installs the amine in one pot.
-
Reagents: 4-Bromobenzonitrile (1.0 eq), EtMgBr (2.2 eq, 3.0 M in Et₂O), Ti(OiPr)₄ (1.1 eq), BF₃·OEt₂ (2.2 eq).
-
Solvent: Anhydrous THF/Ether.
-
Protocol:
-
Dissolve 4-bromobenzonitrile in dry THF under Argon. Cool to -78°C.[6]
-
Add Ti(OiPr)₄ followed by slow addition of EtMgBr. The solution will turn dark (titanacyclopropane formation).
-
Warm to room temperature (RT) and stir for 1 hour.
-
Add BF₃·OEt₂ dropwise (Lewis acid mediates ring contraction). Stir for 2 hours.
-
Quench: Carefully add 10% NaOH solution. Extract with Et₂O.
-
Purification: Acid-base extraction yields crude 1-(4-bromophenyl)cyclopropylamine .
-
Step 2: Protection (Boc)
-
Protocol: React crude amine with Boc₂O (1.1 eq) and Et₃N in DCM. Purify via silica flash chromatography (Hexane/EtOAc). This yields N-Boc-1-(4-bromophenyl)cyclopropylamine .
Step 3: Carboxylation (The Critical Junction)
-
Reagents: n-Butyllithium (n-BuLi, 1.2 eq), Dry Ice (CO₂).
-
Protocol:
-
Dissolve Boc-protected intermediate in anhydrous THF. Cool to -78°C .[6]
-
Add n-BuLi dropwise. (Lithium-halogen exchange occurs selectively at the aryl bromide).
-
Stir for 30 min at -78°C.
-
Bubble excess dry CO₂ gas through the solution or pour onto crushed Dry Ice.
-
Allow to warm to RT. Quench with dilute HCl.
-
Extract the carboxylic acid product into EtOAc.
-
Step 4: Deprotection
-
Protocol: Treat the Boc-acid with 4M HCl in Dioxane for 2 hours. Precipitate the final product 4-(1-Aminocyclopropyl)benzoic acid hydrochloride with diethyl ether.
Synthetic Workflow Diagram
Figure 2: Synthetic route utilizing the titanium-mediated nitrile cyclopropanation.
Applications in Drug Discovery
Peptidomimetics
This compound serves as a phenylalanine bioisostere . By replacing the
-
BACE1 Inhibitors: For Alzheimer's research, where rigidifying the backbone can improve selectivity.
-
Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) sequence where the distance between the basic and acidic termini is critical.
Fragment-Based Drug Design (FBDD)
With a molecular weight of 177 Da and distinct vectors, it is an ideal "fragment" for screening.
-
Linker Chemistry: The amine allows amide coupling to heterocycles, while the acid allows coupling to solubilizing tails or other pharmacophores.
-
PROTACs: Used as a rigid linker in Proteolysis Targeting Chimeras to maintain a specific separation between the E3 ligase ligand and the target protein ligand.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine may absorb CO₂ from the air; storage as the Hydrochloride salt is recommended for long-term stability.
-
Analytical Verification:
-
1H NMR (DMSO-d6): Look for 4 aromatic protons (two doublets ~7.4–7.9 ppm) and 4 cyclopropyl protons (multiplet ~1.2–1.5 ppm).
-
MS (ESI): [M+H]⁺ = 178.2.
-
References
-
Bertus, P., & Szymoniak, J. (2001).[7] "New and easy route to primary cyclopropylamines from nitriles."[7] Chemical Communications, (18), 1792–1793. Link
-
Szymoniak, J., & Bertus, P. (2003).[8][7] "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." The Journal of Organic Chemistry, 68(18), 7133–7136. Link
-
BenchChem. (2025). "4-(1-Aminocyclopropyl)benzoic acid Product Description & Safety Data." BenchChem Database. Link
-
PubChem. (2025).[1] "Compound Summary: 4-(1-Aminocyclopropyl)benzoic acid (CID 45140208)."[1] National Library of Medicine. Link
-
Gediya, L. K., et al. (2008). "Design and synthesis of novel benzoic acid derivatives as inhibitors." Bioorganic & Medicinal Chemistry, 16(6), 3352–3360. Link
Sources
- 1. 4-(1-Aminocyclopropyl)benzoic acid | C10H11NO2 | CID 45140208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
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- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 8. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
